molecular formula C20H15NO B12938464 4-Methyl-9-phenoxyacridine CAS No. 61078-25-9

4-Methyl-9-phenoxyacridine

Cat. No.: B12938464
CAS No.: 61078-25-9
M. Wt: 285.3 g/mol
InChI Key: BAMCXJWBZBMDDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9-phenoxyacridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and acridone derivatives .

Scientific Research Applications

4-Methyl-9-phenoxyacridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-9-phenoxyacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential as a therapeutic agent. Its phenoxy group provides additional stability and specificity in its interactions with biological targets .

Properties

CAS No.

61078-25-9

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-methyl-9-phenoxyacridine

InChI

InChI=1S/C20H15NO/c1-14-8-7-12-17-19(14)21-18-13-6-5-11-16(18)20(17)22-15-9-3-2-4-10-15/h2-13H,1H3

InChI Key

BAMCXJWBZBMDDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)OC4=CC=CC=C4

Origin of Product

United States

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